In-Class Potency Differentiation Based on Aryl Substitution in Piperidinyl-Nicotinamide SST5 Antagonists
Within the piperidinyl-nicotinamide series, SST5 binding affinity (Ki) varies from 2.4 to 436 nM depending on aryl substitution [1]. The 2-bromophenyl substituent present in CAS 1797247-43-8 introduces a sterically demanding ortho-bromo group that is absent in the phenylsulfonyl analog N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide and the chlorophenoxy analog 2-(4-chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide. Although direct head-to-head Ki data for these three exact compounds are not available in the same assay, the class-level SAR indicates that ortho-substitution on the phenyl ring can alter potency by more than an order of magnitude. Users should anticipate that the 2-bromophenyl congener may exhibit Ki values significantly different from its para-chloro or sulfonyl counterparts, and should not assume interchangeable receptor pharmacology without confirmatory testing.
| Evidence Dimension | SST5 binding affinity (Ki) |
|---|---|
| Target Compound Data | No publicly reported Ki data specific to CAS 1797247-43-8 (2-bromophenyl analog) |
| Comparator Or Baseline | In-class piperidinyl-nicotinamides: Ki range 2.4–436 nM; representative analogs include phenylsulfonyl and 4-chlorophenoxy derivatives (specific Ki values not reported in a common assay) |
| Quantified Difference | Not calculable; class-level Ki spread exceeds 100-fold, driven by aryl substitution pattern. |
| Conditions | Recombinant human SST5 receptor binding assays, as described in Alker et al. (2010) |
Why This Matters
This information is critical for procurement decisions because it demonstrates that the 2-bromophenyl analog likely occupies a distinct position on the SAR landscape; assuming potency or selectivity equivalence to other in-class compounds without experimental confirmation could lead to failed assay campaigns or misleading biological results.
- [1] Alker, A., Binggeli, A., Christ, A. D., Green, L., Maerki, H. P., Martin, R. E., & Mohr, P. (2010). Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4521–4525. View Source
